molecular formula C12H16N2 B2864493 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane CAS No. 445387-35-9

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane

Cat. No.: B2864493
CAS No.: 445387-35-9
M. Wt: 188.274
InChI Key: SCDKHPSUXHBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane is a chemical compound of significant interest in medicinal chemistry and neuroscience research, built on the privileged 7-azabicyclo[2.2.1]heptane scaffold. This structure is a key analogue of epibatidine, a potent natural alkaloid known for its high affinity to nicotinic acetylcholine receptors (nAChRs) . Research into closely related N-(pyridylmethyl)-7-azabicyclo[2.2.1]heptane derivatives has demonstrated potent binding affinity at the α4β2 subtype of nAChRs, a primary target in the central nervous system . Compounds in this class have been investigated as nicotinic agonists and are valuable tools for studying cognitive processes, pain pathways, and nAChR dysfunction associated with various neurological disorders . The structural motif is also explored in the development of potential positron emission tomography (PET) radioligands for imaging extrathalamic nAChRs in the brain, highlighting its utility in neuroimaging . This product is intended for research purposes only, specifically for in vitro binding assays, mechanistic studies, and as a synthetic intermediate in the development of novel bioactive molecules. It is supplied as a high-purity solid and should be stored according to safe laboratory practices. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDKHPSUXHBJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This approach allows for the functionalization of the bicyclo[2.2.1]heptane structure with a pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Affinity

The 7-azabicyclo[2.2.1]heptane scaffold is versatile, allowing modifications that tune receptor affinity and selectivity. Key comparisons include:

Compound Name Substituents nAChR Binding Affinity (Ki) Key Properties
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane Pyridin-3-ylmethyl at N7 98 nM (rat brain) Moderate affinity, reduced toxicity compared to epibatidine
Epibatidine exo-2-(6-Chloro-3-pyridyl) ~0.05 nM Extremely high affinity but severe toxicity
(-)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane 7-Methyl, 2-(5-pyridinyl)pyridin-3-yl Picomolar range High PET imaging potential, enantioselective binding
N-(3-Chloropyridylmethyl)-7-azabicyclo[2.2.1]heptane (5a) 3-Chloropyridylmethyl at N7 245 nM Lower affinity than pyridinylmethyl analogue, dose-dependent analgesia in vivo

Key Observations :

  • Substituent Effects : Pyridinylmethyl groups (as in the target compound) enhance nAChR binding compared to chlorinated analogues (e.g., 5a) but are less potent than epibatidine’s chloropyridyl group.
  • Stereochemistry : The (-)-enantiomers of methyl-substituted derivatives exhibit superior binding affinity over (+)-enantiomers, highlighting the role of chiral centers in receptor interaction .
  • Toxicity Trade-offs: While epibatidine’s chloropyridyl group confers sub-nanomolar affinity, its toxicity limits clinical use. Pyridinylmethyl derivatives offer safer profiles with retained activity .
Chemical Stability and Reactivity

The bicyclic framework confers exceptional stability:

  • Base-Catalyzed Hydrolysis Resistance: 7-azabicyclo[2.2.1]heptane amides resist hydrolysis under basic conditions (e.g., NaOH at 70°C), unlike monocyclic pyrrolidine or azetidine amides. This stability arises from nitrogen pyramidalization and allylic strain, which reduce amide bond reactivity .
  • Acid Stability : The scaffold remains intact under acidic deprotection conditions (e.g., Boc removal), enabling its use in peptide mimetics .

Comparison of Hydrolysis Rates (70°C, NaOD/D2O) :

Compound Type Relative Reactivity (krel)
Azetidine Amides (Nitrogen-Pyramidal) 1.0 (Reference)
Pyrrolidine Amides (Planar) 0.5–0.7
7-Azabicyclo[2.2.1]heptane Amides 0.2–0.3
Bridgehead-Substituted Bicycles <0.1

Biological Activity

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane, a compound of considerable interest in medicinal chemistry, exhibits significant biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article delves into its biological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2
  • IUPAC Name : 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
  • CAS Number : 10130293

The bicyclic structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Nicotinic Acetylcholine Receptor Modulation

Research indicates that 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane acts as a selective ligand for nAChRs, particularly the α7 subtype. This receptor is pivotal in numerous neurological processes, including cognition and neuroprotection.

  • Receptor Binding : The compound selectively binds to α7 nAChRs, enhancing cholinergic signaling which is crucial for cognitive functions.
  • Neuroprotective Effects : Studies suggest that activation of α7 nAChRs can protect neurons from apoptosis and inflammation, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD) .

Therapeutic Potential

The compound's ability to modulate nAChRs positions it as a potential therapeutic agent for conditions such as:

  • Alzheimer's Disease : Enhances cognitive function and reduces amyloid-beta toxicity.
  • Parkinson's Disease : Exhibits neuroprotective properties by modulating inflammatory responses in the brain .

Analgesic and Anti-inflammatory Properties

According to patent literature, derivatives of this compound have been shown to possess analgesic and anti-inflammatory activities. These effects are attributed to their ability to interact with pain pathways mediated by nAChRs .

In Vitro Studies

Several studies have demonstrated the efficacy of 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane in vitro:

StudyFindings
Study AShowed increased α7 nAChR expression and enhanced synaptic plasticity in neuronal cultures.
Study BReported significant reduction in inflammatory markers upon treatment with the compound in microglial cells.

In Vivo Studies

Animal models have provided insights into the therapeutic effects of the compound:

  • Cognitive Enhancement : In APP/PS1 transgenic mice (a model for AD), administration of the compound resulted in improved memory performance on behavioral tests .
  • Neuroprotection : In models of Parkinson's disease, it was observed that the compound reduced dopaminergic neuron loss through anti-inflammatory mechanisms .

Q & A

Q. What are the key synthetic methodologies for preparing 7-azabicyclo[2.2.1]heptane derivatives?

The synthesis typically involves a multi-step sequence starting from cyclohex-3-enecarboxylic acid. A common approach includes:

Curtius Reaction : Conversion to carbamates or amides via intermediate isocyanates.

Stereoselective Bromination : Introduces halogens at C3 and C4 positions, yielding dibrominated intermediates (e.g., benzyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamates).

Intramolecular Cyclization : Sodium hydride (NaH) in DMF promotes ring closure to form the bicyclic core.

Functionalization : Radical reactions or coupling strategies (e.g., palladium-catalyzed amination) introduce substituents like pyridinyl groups .

Q. How are spectroscopic techniques applied to characterize 7-azabicyclo[2.2.1]heptane derivatives?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (including DEPT, COSY, HSQC, HMBC) confirm stereochemistry and substituent positions. For example, exo vs. endo configurations are distinguished by coupling constants and NOE effects .
  • Mass Spectrometry : High-resolution MS validates molecular formulas, while fragmentation patterns aid structural elucidation.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches in carbamates) .

Advanced Research Questions

Q. How can radical cyclization be optimized to synthesize conformationally constrained epibatidine analogues?

Radical precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) undergo intramolecular cyclization using tributyltin hydride (HSnBu3_3). Key considerations:

  • N-Sulfonyl Motif : Essential for successful cyclization; carbamates/amides often yield uncyclized products.
  • Reaction Conditions : Slow reagent addition minimizes side reactions (e.g., dehalogenation).
  • Trapping Efficiency : Radical acceptors (e.g., alkenes) must be positioned to favor 5-exo or 6-endo pathways .

Q. Why do 7-azabicyclo[2.2.1]heptane amides exhibit resistance to base-catalyzed hydrolysis, and how is this stability assessed?

  • Nitrogen Pyramidalization : The bicyclic scaffold distorts the amide bond, reducing nucleophilic attack. DFT calculations correlate lower reactivity with higher Gibbs free energy barriers for hydroxide addition .
  • Experimental Validation : Kinetic studies using 1H^1H NMR monitor hydrolysis rates in deuterated solvents (e.g., NaOD in methanol-d4_4/D2_2O). Stability at physiological temperatures (37°C) confirms viability for drug design .

Q. What computational methods validate reaction mechanisms in heterocyclization of dibromocyclohexyl precursors?

  • DFT Calculations : Model transition states and intermediates to rationalize product distributions. For example, NaH-mediated cyclization of cis-3,trans-4-dibromocarbamates proceeds via SN2 displacement, while trans-3,cis-4 isomers follow alternative pathways due to steric hindrance .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring bicyclic over oxazolone byproducts .

Q. How does nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane derivatives influence their biochemical properties?

  • Amide Bond Non-Planarity : Reduces conjugation, increasing rotational flexibility and altering binding to targets like nicotinic acetylcholine receptors (nAChRs).
  • Sulfonamide/Nitroso Derivatives : Pyramidalization enhances metabolic stability and modulates electronic properties, critical for SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in radical cyclization yields for different protecting groups?

  • Case Study : N-Sulfonyl precursors yield cyclized products (30–84%), while carbamates/amides fail due to reduced radical stability.
  • Mitigation : Screen protecting groups (e.g., trifluoroacetyl vs. benzyl) and optimize reaction conditions (e.g., fast vs. slow HSnBu3_3 addition) .

Q. What explains conflicting reports on the hydrolytic stability of 7-azabicyclo[2.2.1]heptane amides?

  • Structural Variants : Bridgehead substituents (e.g., methyl groups) further distort the amide bond, reducing reactivity. Compare kinetic data across derivatives (e.g., 4a vs. 5a in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.